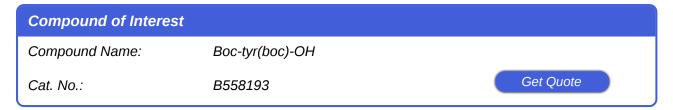


Purity assessment of "Boc-tyr(boc)-OH" from different suppliers

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An Objective Comparison of "Boc-L-Tyr(Boc)-OH" Purity from Various Suppliers for Research and Pharmaceutical Applications

For researchers and professionals in drug development, the purity of reagents is paramount to the success and reproducibility of their work. This is especially true for protected amino acids like N,O-Bis(tert-butoxycarbonyl)-L-tyrosine, commonly known as Boc-L-Tyr(Boc)-OH, which is a critical building block in solid-phase peptide synthesis (SPPS).[1] Impurities can lead to the formation of undesired peptide sequences, complicating purification and potentially altering the biological activity of the final product.[2][3]

This guide provides a comparative analysis of the purity of Boc-L-Tyr(Boc)-OH obtained from three different suppliers, designated as Supplier A, Supplier B, and Supplier C. The assessment is based on a series of standard analytical techniques to provide a comprehensive purity profile for each.

Experimental Protocols

A multi-pronged analytical approach was employed to rigorously assess the purity of Boc-L-Tyr(Boc)-OH from each supplier. The methodologies for the key experiments are detailed below.

- 1. High-Performance Liquid Chromatography (HPLC)
- Objective: To determine the purity of the compound and quantify any related impurities.



- Instrumentation: Agilent 1260 Infinity II LC System with a Diode Array Detector.
- Column: C18 reverse-phase column (4.6 x 250 mm, 5 μm).
- Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
- Mobile Phase B: 0.1% TFA in acetonitrile.
- Gradient: 30-95% B over 20 minutes.
- Flow Rate: 1.0 mL/min.
- Detection: UV at 220 nm.
- Sample Preparation: Samples were dissolved in a 1:1 mixture of water and acetonitrile to a concentration of 1 mg/mL.
- 2. Nuclear Magnetic Resonance (NMR) Spectroscopy
- Objective: To confirm the chemical structure and identify any organic impurities.
- Instrumentation: Bruker Avance III HD 400 MHz spectrometer.
- Solvent: Deuterated chloroform (CDCl₃).
- Analyses: ¹H NMR and ¹³C NMR spectra were acquired for each sample.
- 3. Mass Spectrometry (MS)
- Objective: To verify the molecular weight of the compound.
- Instrumentation: Thermo Scientific Q Exactive HF Orbitrap LC-MS/MS system.
- Ionization Mode: Electrospray Ionization (ESI) in negative mode.
- Analysis: Samples were directly infused to determine the mass-to-charge ratio (m/z).
- 4. Optical Rotation

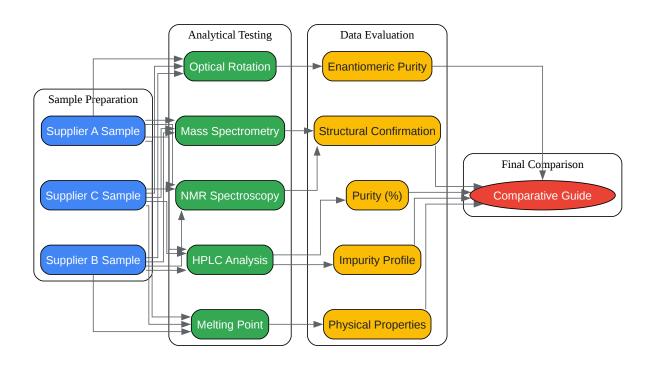


- Objective: To assess the enantiomeric purity of the L-tyrosine derivative.
- Instrumentation: PerkinElmer Model 341 Polarimeter.
- Solvent: Methanol.
- Concentration: 1 g/100 mL.
- Wavelength: 589 nm (Sodium D-line).
- 5. Melting Point
- Objective: To determine the melting point range as an indicator of purity.
- Instrumentation: Stuart SMP30 Melting Point Apparatus.
- Procedure: A small amount of the crystalline solid was packed into a capillary tube and heated at a rate of 1 °C/min near the expected melting point.

Experimental Workflow

The following diagram illustrates the logical flow of the purity assessment process for each sample of Boc-L-Tyr(Boc)-OH.





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Caption: Workflow for Purity Assessment of Boc-L-Tyr(Boc)-OH.

Comparative Purity Data

The quantitative data obtained from the analytical tests are summarized in the table below for easy comparison.



Parameter	Supplier A	Supplier B	Supplier C
HPLC Purity (%)	99.2	98.5	99.8
Major Impurity (%)	0.5 (Boc-Tyr-OH)	1.1 (Unknown)	0.1 (t-butanol)
¹H NMR	Conforms to structure	Conforms to structure	Conforms to structure
Mass (m/z) [M-H] ⁻	380.1715	380.1718	380.1716
Optical Rotation [α] ²⁰ /D	-25.8° (c=1, MeOH)	-25.5° (c=1, MeOH)	-26.0° (c=1, MeOH)
Melting Point (°C)	102-104	101-105	103-104

Discussion of Results

Based on the experimental data, all three suppliers provided Boc-L-Tyr(Boc)-OH of acceptable quality for most research applications. However, notable differences were observed.

- Supplier C demonstrated the highest purity at 99.8% as determined by HPLC, with only a
 minor impurity identified as residual t-butanol, which is a common byproduct of the Boc
 protection reaction.[2] The sharp melting point range further supports the high purity of this
 product.
- Supplier A also provided a high-purity product at 99.2%. The main impurity was identified as
 the mono-protected Boc-Tyr-OH, suggesting a small amount of incomplete reaction during
 the synthesis of the starting material.
- Supplier B showed the lowest purity of the three at 98.5%, with a significant unknown
 impurity detected at 1.1%. The broader melting point range is also indicative of a less pure
 product. Further analysis would be required to identify the unknown impurity, which is crucial
 for applications in GMP-regulated environments.

All samples conformed to the expected structure as confirmed by ¹H NMR and mass spectrometry. The optical rotation values for all three were consistent with the L-enantiomer, indicating high enantiomeric purity.



Conclusion

For sensitive applications such as the synthesis of pharmaceutical-grade peptides, the purity of the starting materials is critical. The results of this comparative study indicate that Supplier C provides the highest purity Boc-L-Tyr(Boc)-OH among the three tested. While the products from Supplier A and Supplier B are suitable for general research purposes, the presence of related amino acid impurities or unidentified components could be problematic in more demanding synthetic protocols.

Researchers and drug development professionals should consider these purity profiles when selecting a supplier for Boc-L-Tyr(Boc)-OH to ensure the quality and reproducibility of their work. It is always recommended to request a certificate of analysis from the supplier that details the purity and the methods used for its determination.

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